![molecular formula C21H24N4O4 B6587744 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235288-81-9](/img/structure/B6587744.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a pyridine ring, and a piperidine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin ring, the pyridine ring, and the piperidine ring would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, 2,3-dihydro-1,4-benzodioxine derivatives can undergo annulation reactions to form six-membered benzo-1,4-heterocyclic compounds .Mechanism of Action
Target of Action
The primary target of this compound is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense mechanisms, particularly in the context of oxidative stress.
Mode of Action
The compound acts as an activator of the Nrf2-ARE pathway . It achieves this by triggering the phosphorylation of Nrf2 Ser40 by p-ERK . This phosphorylation event facilitates the transport of Nrf2 into the nucleus, where it drives the expression of Nrf2-dependent antioxidant proteins .
Biochemical Pathways
The activation of the Nrf2-ARE pathway by this compound leads to the expression of antioxidant proteins . These proteins play a vital role in neutralizing reactive oxygen species and reducing oxidative stress within the cell .
Result of Action
The activation of the Nrf2-ARE pathway and the subsequent expression of antioxidant proteins help to protect cells from oxidative damage . This can have therapeutic effects in conditions characterized by excessive oxidative stress, such as ulcerative colitis .
Safety and Hazards
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(21(27)24-16-4-5-17-18(13-16)29-12-11-28-17)23-14-15-6-9-25(10-7-15)19-3-1-2-8-22-19/h1-5,8,13,15H,6-7,9-12,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZTOXKACPDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide |
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